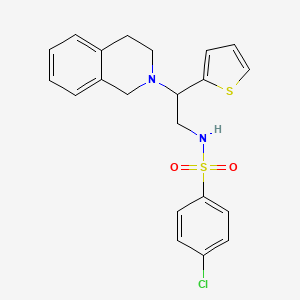

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic molecule that belongs to the family of benzenesulfonamides. This compound features a combination of isoquinoline, thiophene, and benzenesulfonamide groups, each contributing unique properties to the overall structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: To synthesize 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, a multi-step synthesis is typically required. The process often involves the following steps:

Formation of the isoquinoline derivative: : This can be achieved through Pictet-Spengler reaction, where a suitable aldehyde reacts with an amine to form the dihydroisoquinoline ring.

Thiophene functionalization: : The thiophene group is introduced using standard organic synthesis techniques, such as cross-coupling reactions (e.g., Suzuki or Stille coupling).

Sulfonamide formation: : The final step involves the reaction of the chlorobenzene sulfonyl chloride with the amine derivative to form the sulfonamide linkage.

Industrial Production Methods: Industrial synthesis of this compound would optimize reaction conditions to maximize yield and minimize by-products. Typically, this involves:

Optimizing solvent selection: : Choosing solvents that enhance reaction rates and product solubility.

Controlling temperature and pressure: : Fine-tuning these parameters to ensure efficient reactions.

Catalyst selection: : Utilizing catalysts that increase reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions: The compound undergoes various chemical reactions, including:

Oxidation: : Oxidative agents can modify the thiophene or isoquinoline rings.

Reduction: : Reducing conditions might be used to selectively reduce specific functional groups without affecting the overall structure.

Substitution: : The chlorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: : For oxidation reactions, reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reducing agents: : Sodium borohydride or lithium aluminum hydride can be employed for reductions.

Nucleophiles: : Examples include amines or thiols for substitution reactions.

Major Products: The major products depend on the type of reaction. For instance, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Neuropharmacological Potential

Research indicates that compounds similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide exhibit acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease. The inhibition of acetylcholinesterase can increase acetylcholine levels in the brain, potentially improving cognitive function and memory retention .

Antitumor Activity

The compound's sulfonamide moiety is associated with various anticancer properties. Studies have demonstrated that sulfonamide derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The design of molecular hybrids that incorporate sulfonamide fragments has shown promise in enhancing cytotoxic activity against different cancer types .

Antimicrobial Properties

There is emerging evidence suggesting that compounds containing the isoquinoline structure may possess antimicrobial properties. This could be beneficial in developing new antibiotics or antifungal agents, especially given the increasing resistance to existing medications.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for structural modifications to optimize biological activity. The synthetic pathways often include:

- Formation of the Isoquinoline Core : This step is crucial as it establishes the pharmacophore responsible for neuropharmacological effects.

- Introduction of the Thiophene Ring : The thiophene moiety may enhance lipophilicity and improve the compound's ability to penetrate biological membranes.

Case Studies and Research Findings

Several studies have investigated the applications of related compounds:

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The sulfonamide group, for instance, is known to inhibit certain enzymes by mimicking the structure of natural substrates. The isoquinoline and thiophene groups contribute to the compound's binding affinity and specificity for these targets, influencing various biological pathways.

Comparación Con Compuestos Similares

Compared to other sulfonamides, 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include:

4-chloro-N-(3,4-dihydroisoquinolin-2(1H)-yl)benzenesulfonamide: : Lacks the thiophene group, potentially altering its biological activity.

4-chloro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Missing the isoquinoline group, which could impact its enzymatic inhibition properties.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide: : Without the chlorine atom, it may have different reactivity and substitution patterns.

These differences highlight the uniqueness of this compound and its potential for specialized applications.

How’d I do? Need more specifics on any section?

Actividad Biológica

The compound 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a member of the sulfonamide class, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H21ClN2OS

- Molecular Weight : 396.9 g/mol

- CAS Number : 898407-86-8

Structure

The compound features a chloro-substituted benzene ring, a sulfonamide group, and an isoquinoline structure, which are known to contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures have shown promising antitumor effects. For instance, a study on benzamide derivatives demonstrated significant inhibition of RET kinase activity, which is crucial in various cancers. The presence of the thiophene and isoquinoline moieties in this compound may enhance its antitumor potential by interacting with specific molecular targets involved in cancer proliferation and survival .

Anti-inflammatory Effects

The compound's structural similarity to known phosphodiesterase (PDE) inhibitors suggests potential anti-inflammatory properties. PDE inhibitors are recognized for their ability to modulate inflammatory responses by increasing intracellular cAMP levels, leading to reduced inflammation. In vivo studies have shown that related compounds effectively diminish airway hyperreactivity and improve lung histology in asthmatic models .

- Inhibition of Enzyme Activity : The sulfonamide group is known for its ability to inhibit various enzymes, potentially including those involved in inflammatory pathways.

- Receptor Modulation : The interaction between the isoquinoline structure and cellular receptors could modulate signaling pathways associated with cell growth and inflammation.

Case Studies

- In Vitro Studies : A series of experiments demonstrated that derivatives of similar compounds exhibited IC50 values in the nanomolar range against specific targets such as PDE4 . This suggests that our compound may exhibit comparable potency.

- Animal Models : In studies involving animal models, sulfonamide derivatives were shown to significantly reduce tumor growth rates and improve survival rates in treated cohorts compared to controls .

Comparative Analysis of Related Compounds

Propiedades

IUPAC Name |

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWPFJFEVUPMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.